4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
Description
4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (C₁₂H₆ClFN₂S, MW 264.71, CAS 384351-45-5) is a thieno[2,3-d]pyrimidine derivative characterized by a chloro substituent at position 4, a 4-fluorophenyl group at position 5, and a methyl group at position 4.
Properties
IUPAC Name |
4-chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c1-7-10(8-2-4-9(15)5-3-8)11-12(14)16-6-17-13(11)18-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZPYNZVLOCVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic systems .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine. Research indicates that compounds within this class can inhibit various cancer cell lines by targeting key pathways involved in tumor growth. For instance, derivatives have shown promising results against HepG2 and MCF-7 cell lines with IC50 values indicating significant cytotoxicity .
| Compound | IC50 (MCF-7) | IC50 (HepG2) | VEGFR-2 IC50 |
|---|---|---|---|
| 18 | 10.17 ± 1.01 | 24.27 ± 2.08 | 0.18 ± 0.004 |
| 19 | 16.50 ± 1.16 | 31.78 ± 1.15 | 0.29 ± 0.007 |
| Sorafenib | 9.98 ± 0.6 | 13.26 ± 0.3 | 0.12 ± 0.002 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents targeting vascular endothelial growth factor receptor (VEGFR) pathways .
Hepatitis B Treatment
The compound has also been identified as a potential inhibitor of the hepatitis B virus (HBV) core protein, suggesting its utility in the prophylaxis and treatment of hepatitis B . This application is particularly relevant given the global burden of hepatitis B infections.
Synthesis Overview
- Starting Materials: Various phenolic compounds and thieno[2,3-d]pyrimidine derivatives.
- Key Reactions: Nucleophilic substitution and chlorination.
- Yield Optimization: Adjusting reaction conditions to improve yields, especially in initial steps where steric hindrance may affect outcomes.
In Vitro Studies
A study conducted on new thieno[2,3-d]pyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells through VEGFR-2 inhibition . The research utilized both in vitro cytotoxicity assays and docking studies to evaluate binding affinities and mechanisms of action.
Pharmacokinetics
Pharmacokinetic studies of selected compounds have shown promising metabolic stability in human liver microsomes, indicating a favorable profile for further development . The stability suggests potential for oral bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance binding affinity compared to electron-donating groups like methoxy (3a, 3d). For example, 3a’s para-methoxy group correlates with potent cytotoxicity (−51.24% growth), suggesting substituent polarity influences activity .
- Chlorine Position : Compound 3b (2-chlorophenyl) exhibits reduced efficacy compared to 3a (4-methoxyphenyl), highlighting positional sensitivity .
Structural Modifications: Benzo[h]chromeno Fusion: Derivatives like 3a–3d show enhanced activity due to extended aromatic systems improving intercalation or steric interactions .
Research Findings and Implications
- Anticancer Activity : Para-substituted derivatives (e.g., 3a, 3d) consistently outperform ortho/meta-substituted analogs, emphasizing the importance of substituent orientation .
- Synthetic Accessibility: Thieno[2,3-d]pyrimidines are synthesized via condensation of 4-chloropyrimidines with thiols or amines, as demonstrated in and .
- Kinase Inhibition Potential: highlights thieno[2,3-d]pyrimidine scaffolds in kinase inhibitors (e.g., c-Met), suggesting the target compound could be optimized for similar applications .
Biological Activity
4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique thieno[2,3-d]pyrimidine core, which incorporates both chlorine and fluorine substituents. This structural composition significantly influences its chemical properties and biological activity. The compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Structure and Composition
- IUPAC Name : this compound
- CAS Number : 610274-08-3
- Molecular Formula : C13H8ClFN2S
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include cyclization reactions under controlled conditions and the use of catalysts to enhance yield and purity during industrial production .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it may interfere with specific signaling pathways involved in tumor growth .
- Anti-inflammatory Properties : Preliminary findings indicate potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of thieno[2,3-d]pyrimidine derivatives, including our compound, against leukemia cells. Results demonstrated that these compounds inhibited cell proliferation at nanomolar concentrations .
- Enzyme Inhibition : In vitro assays have shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways relevant to cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidine | Structure | Moderate anticancer activity |
| 4-Chloro-5-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine | Structure | Significant enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted thiophene precursors with chlorinating agents. For example, thieno[2,3-d]pyrimidine derivatives can be prepared by reacting 2-aminothiophene-3-carbonitrile intermediates with chloroacetyl chloride under reflux in anhydrous conditions. Key steps include regioselective halogenation at the 4-position and Friedel-Crafts alkylation for aryl group introduction .
- Optimization : Reaction yields (e.g., 76% in one protocol ) depend on catalyst choice (e.g., p-TSA for acid catalysis) and solvent selection (DMF or THF). GC-MS and LC-MS are critical for tracking intermediate purity .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : NMR (DMSO-d6) reveals aromatic proton signals at δ 7.16–8.57, with distinct peaks for the 4-chloro and 6-methyl groups .
- X-ray Crystallography : Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm steric and electronic effects on molecular conformation .
- LC-MS : A molecular ion peak at m/z 357.0 [M+H] confirms the target molecular weight .
Q. What safety protocols are essential during handling?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods due to volatile chlorinated byproducts .
- Waste Management : Segregate halogenated waste for incineration by certified facilities. Avoid aqueous disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Case Study : Discrepancies between calculated and observed NMR shifts (e.g., aromatic protons) may arise from solvent polarity or intermolecular interactions. Cross-validate with X-ray crystallography (e.g., C–C bond lengths: 1.46–1.52 Å ) and DFT simulations to reconcile data .
- Mitigation : Use deuterated solvents for NMR and ensure crystallographic data collection at 298 K to minimize thermal motion artifacts .
Q. What strategies optimize the compound’s antimicrobial activity in structure-activity relationship (SAR) studies?
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to enhance membrane permeability. For example, 4-(3-chloro-4-fluorophenoxy) analogs showed MIC values of 2–8 µg/mL against S. aureus .
- Assay Design : Use broth microdilution (CLSI guidelines) with Gram-positive and fungal strains (C. albicans). Compare with control compounds (e.g., fluconazole) to establish efficacy benchmarks .
Q. How do reaction conditions influence regioselectivity in halogenation steps?
- Experimental Design :
- Mechanistic Insight : Chlorine electrophiles attack the pyrimidine ring’s electron-deficient 4-position, guided by frontier molecular orbital (FMO) theory .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates a LogP of 3.1, suggesting moderate blood-brain barrier penetration.
- Molecular Docking : AutoDock Vina simulates binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) .
Data Contradiction Analysis
Q. Conflicting bioactivity results between in vitro and in vivo models: How to address?
- Hypothesis Testing : Poor solubility (e.g., 0.12 mg/mL in PBS) may limit in vivo bioavailability. Use nanoformulation (liposomes) or prodrug strategies (e.g., phosphate esters) to enhance delivery .
- Dose-Response Refinement : Conduct pharmacokinetic profiling (plasma T = 4.2 h) to adjust dosing regimens in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
